molecular formula C23H24N2O5 B3898243 4-benzoyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B3898243
M. Wt: 408.4 g/mol
InChI Key: DAMPHXQOXCXPAU-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrrolones and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and oxidative stress pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to scavenge free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), and reduce the levels of reactive oxygen species (ROS) in cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of arthritis and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 4-benzoyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high purity and yield, and its well-characterized biological activities. This compound can be used to study the mechanisms of inflammation and oxidative stress, and to develop new therapies for diseases such as arthritis and cancer. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and safety profile.

Future Directions

There are several future directions for research on 4-benzoyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of more potent and selective therapeutic agents.

Scientific Research Applications

4-benzoyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. This compound has been found to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage and prevent the development of chronic diseases such as cancer.

properties

IUPAC Name

(4Z)-1-hexyl-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-2-3-4-8-14-24-20(17-12-9-13-18(15-17)25(29)30)19(22(27)23(24)28)21(26)16-10-6-5-7-11-16/h5-7,9-13,15,20,26H,2-4,8,14H2,1H3/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMPHXQOXCXPAU-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzoyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-benzoyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-benzoyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-benzoyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-benzoyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-benzoyl-1-hexyl-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

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